2'-O-Ethylguanosine
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Overview
Description
2’-O-Ethylguanosine is a modified nucleoside derived from guanosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by an ethyl group. This modification can influence the compound’s biochemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Ethylguanosine typically involves the protection of the guanosine molecule followed by selective alkylation at the 2’ position.
Industrial Production Methods
Industrial production of 2’-O-Ethylguanosine may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2’-O-Ethylguanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the nucleobase or the sugar moiety.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleosides, while substitution reactions can introduce various functional groups at the 2’ position.
Scientific Research Applications
2’-O-Ethylguanosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acids.
Industry: It is used in the production of synthetic RNA for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 2’-O-Ethylguanosine involves its incorporation into RNA molecules, where it can influence RNA stability, folding, and interactions with proteins. The ethyl modification can enhance the resistance of RNA to enzymatic degradation and improve its translational efficiency . Molecular targets include RNA-binding proteins and enzymes involved in RNA processing and translation.
Comparison with Similar Compounds
Similar Compounds
2’-O-Methylguanosine: Another modified nucleoside with a methyl group at the 2’ position.
2’-O-Methyl-8-methylguanosine: A compound with additional methylation at the 8 position of the guanine base.
Uniqueness
2’-O-Ethylguanosine is unique due to its ethyl modification, which provides distinct biochemical properties compared to other modified nucleosides. This modification can enhance RNA stability and translational efficiency, making it particularly valuable in therapeutic applications .
Properties
CAS No. |
61373-42-0 |
---|---|
Molecular Formula |
C12H17N5O5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-2-21-8-7(19)5(3-18)22-11(8)17-4-14-6-9(17)15-12(13)16-10(6)20/h4-5,7-8,11,18-19H,2-3H2,1H3,(H3,13,15,16,20)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
UWJAOLQPXDEQFS-IOSLPCCCSA-N |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
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